Methyl 3-(methylamino)-4-nitrobenzoate
Overview
Description
Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)-4-nitrobenzoate typically involves the nitration of methyl 3-(methylamino)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: The reduction of the nitro group yields Methyl 3-(methylamino)-4-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Methyl 3-(methylamino)-4-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylamino)-4-aminobenzoate: Formed by the reduction of the nitro group.
Methyl 3-(dimethylamino)-4-nitrobenzoate: Similar structure but with a dimethylamino group instead of a methylamino group.
Biological Activity
Methyl 3-(methylamino)-4-nitrobenzoate, with the CAS number 251643-13-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₉H₁₀N₂O₄
- Molecular Weight: 210.19 g/mol
The synthesis of this compound typically involves the nitration of methyl 3-aminobenzoate followed by methylation. The nitration process uses a mixture of concentrated nitric acid and sulfuric acid, while methylation is achieved with methyl iodide in the presence of a base like potassium carbonate.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group: This group can undergo reduction to form reactive intermediates that interact with cellular components.
- Methylamino Group: Capable of forming hydrogen bonds and participating in electrostatic interactions with biological molecules, influencing their function.
These interactions suggest potential applications in drug development, particularly in targeting specific biomolecular pathways.
Interaction with Biomolecules
The compound has been investigated for its interactions with various biomolecules. Preliminary findings indicate that it may influence protein functions through binding interactions, altering biochemical pathways critical for cellular processes .
Case Studies and Experimental Data
- Cytotoxicity Studies:
- In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity at certain concentrations, indicating its potential as an anticancer agent.
- Mechanistic Insights:
Comparative Table of Related Compounds
Compound Name | CAS Number | Biological Activity | Mechanism of Action |
---|---|---|---|
This compound | 251643-13-7 | Potential anticancer activity | Inhibition of EGF-induced pathways |
4-Methyl-3-nitrobenzoic acid | Not specified | Inhibits NSCLC cell migration | Impairment in actin polymerization |
Methyl 2-amino-3-nitrobenzoate | Not specified | Cytotoxic effects on tumor cells | Interaction with cellular proteins |
Properties
IUPAC Name |
methyl 3-(methylamino)-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEWPNGKWZWOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579186 | |
Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251643-13-7 | |
Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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